molecular formula C25H36O6 B187608 gitoxigenin 3-acetate CAS No. 1059-21-8

gitoxigenin 3-acetate

Cat. No.: B187608
CAS No.: 1059-21-8
M. Wt: 432.5 g/mol
InChI Key: IBVUJOOHHPQIOV-KMESBTIVSA-N
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Description

The compound gitoxigenin 3-acetate is a complex organic molecule It is characterized by multiple hydroxyl groups, a furan ring, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gitoxigenin 3-acetate involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the furan ring. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

gitoxigenin 3-acetate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The acetate group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

gitoxigenin 3-acetate: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of gitoxigenin 3-acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the furan ring play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-(5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol]
  • [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene]

Uniqueness

The uniqueness of gitoxigenin 3-acetate lies in its specific stereochemistry and the presence of both hydroxyl and furan functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1059-21-8

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H36O6/c1-14(26)31-17-6-8-23(2)16(11-17)4-5-19-18(23)7-9-24(3)22(15-10-21(28)30-13-15)20(27)12-25(19,24)29/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18?,19?,20+,22+,23+,24-,25+/m1/s1

InChI Key

IBVUJOOHHPQIOV-KMESBTIVSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)C

Pictograms

Acute Toxic

Origin of Product

United States

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